molecular formula C14H22FNO4 B1377581 1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate CAS No. 1373503-36-6

1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate

Cat. No. B1377581
M. Wt: 287.33 g/mol
InChI Key: HYRQFFFIYGYVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate, abbreviated as 1-tBu-4-Et-5-F-4-Me-3,4-DHP-1,4-dicarboxylate, is a novel synthetic compound with a wide range of applications in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthetic Intermediates in Medicinal Chemistry

1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate serves as an important synthetic intermediate in the preparation of a variety of biologically active compounds, illustrating its versatility in medicinal chemistry. For example, it has been utilized in the synthesis of compounds related to omisertinib (AZD9291), an important drug in cancer therapy. The synthesis of such intermediates demonstrates the compound's role in facilitating the development of new therapeutic agents, particularly in the realm of oncology (Bingbing Zhao et al., 2017).

Advancements in Organic Synthesis

Research into the chemical reactions and mechanisms involving 1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate contributes to the broader field of organic synthesis. Studies have detailed its reaction with trifluoroacetic acid, leading to the formation of novel compounds through processes such as UV-A light irradiation and elimination reactions. These investigations not only broaden the understanding of dihydropyridine chemistry but also open new pathways for synthesizing complex molecular structures, which can have implications in various fields including pharmaceuticals and materials science (K. Görlitzer & H. Baltrusch, 2000).

Contribution to Structural Chemistry

The compound and its derivatives have been subjects of structural and thermal analysis, providing insights into their molecular and crystal structures. Through X-ray crystallography and DFT analyses, researchers have been able to elucidate the compound's structural characteristics, such as intramolecular hydrogen bonding. This kind of research is crucial for understanding the physical properties of the compound, which in turn can inform its storage, handling, and application in various chemical syntheses (N. Çolak et al., 2021).

Novel Methodologies in Drug Synthesis

The compound's role in the synthesis of small molecule anticancer drugs exemplifies its utility in creating potent therapeutic agents. By establishing rapid and high-yield synthetic methods, researchers have been able to produce intermediates crucial for the development of drugs targeting specific pathways involved in cancer progression. Such methodologies not only streamline the drug development process but also contribute to the discovery of new treatments with potential for clinical application (Binliang Zhang et al., 2018).

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 5-fluoro-4-methyl-2,3-dihydropyridine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO4/c1-6-19-11(17)14(5)7-8-16(9-10(14)15)12(18)20-13(2,3)4/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRQFFFIYGYVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(C=C1F)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.